N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and thiourea, followed by chlorination to introduce the chloro group at the 5-position.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using benzylmethylamine and sulfonyl chloride.
Coupling with the Phenyl Ring: The final step involves coupling the sulfamoyl-substituted phenyl ring with the pyrimidine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can be studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl and pyrimidine groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The chloro and methylsulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-thioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-25(13-14-6-4-3-5-7-14)30(27,28)16-10-8-15(9-11-16)23-19(26)18-17(21)12-22-20(24-18)29-2/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKCDMYQXQDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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